Ethyl 2-(4-methoxypyrrolidin-2-yl)acetate hydrochloride
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Overview
Description
Ethyl 2-(4-methoxypyrrolidin-2-yl)acetate hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methoxypyrrolidin-2-yl)acetate hydrochloride typically involves the condensation of ethyl acetate with 4-methoxypyrrolidine under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxypyrrolidin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The pyrrolidine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the pyrrolidine ring, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 2-(4-methoxypyrrolidin-2-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxypyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the ethyl acetate and methoxy groups.
Pyrrolidinone: Contains a carbonyl group in the ring, offering different reactivity and biological properties.
Prolinol: A hydroxylated derivative of pyrrolidine with distinct chemical and biological characteristics.
Uniqueness
Ethyl 2-(4-methoxypyrrolidin-2-yl)acetate hydrochloride is unique due to the presence of both the ethyl acetate and methoxy groups, which confer specific chemical reactivity and potential biological activities. These functional groups allow for a broader range of chemical modifications and applications compared to simpler pyrrolidine derivatives .
Biological Activity
Ethyl 2-(4-methoxypyrrolidin-2-yl)acetate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a methoxy group, which may contribute to its biological activity. The presence of the ethyl acetate moiety suggests potential interactions with various biological targets.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. For instance, compounds similar to ethyl 2-(4-methoxypyrrolidin-2-yl)acetate have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Research has demonstrated that certain pyrrolidine derivatives possess antifungal activity against pathogens such as Aspergillus flavus and Mucor gypsaceus, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like Itraconazole .
- Cytotoxicity : this compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies suggest that it may inhibit cell proliferation in TEAD-dependent cancer cells, indicating a potential role in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cellular processes, potentially disrupting metabolic pathways critical for pathogen survival and proliferation.
- Interaction with Receptors : Similar compounds have been shown to interact with various receptors, modulating signaling pathways that lead to altered cell behavior, particularly in cancerous cells .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Not specified | |
Antifungal | Aspergillus flavus | 10 μM | |
Cytotoxicity | TEAD-dependent cancer cells | IC50 < 50 nM |
Detailed Case Studies
- Cytotoxicity in Cancer Models :
- Antifungal Efficacy :
Properties
Molecular Formula |
C9H18ClNO3 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
ethyl 2-(4-methoxypyrrolidin-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-3-13-9(11)5-7-4-8(12-2)6-10-7;/h7-8,10H,3-6H2,1-2H3;1H |
InChI Key |
GKZJIRJPJUBPMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC(CN1)OC.Cl |
Origin of Product |
United States |
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